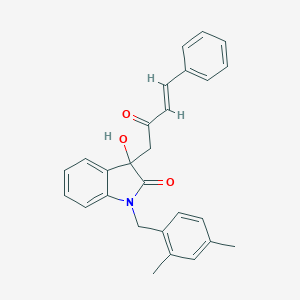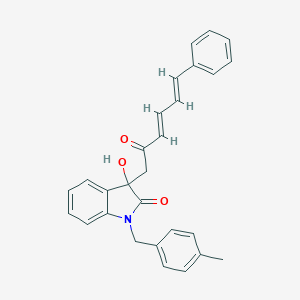
Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone, also known as CP47, is a synthetic cannabinoid that was first synthesized in the 1970s. It is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis. CP47 has been widely studied for its potential therapeutic applications, as well as its effects on the central nervous system.
Mécanisme D'action
Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone acts on the endocannabinoid system, which is involved in regulating a variety of physiological processes, including pain, mood, and appetite. Specifically, Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone binds to cannabinoid receptors in the brain and other parts of the body, activating a cascade of signaling pathways that ultimately lead to its therapeutic effects.
Biochemical and Physiological Effects:
Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone has also been shown to have analgesic effects, reducing pain by activating the endogenous opioid system. Additionally, Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone has been shown to have neuroprotective effects, protecting neurons from damage and promoting their survival.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone has several advantages for use in lab experiments. It is a highly potent and selective cannabinoid receptor agonist, meaning that it can be used to study the specific effects of cannabinoid receptor activation. However, Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone also has several limitations. It is difficult and expensive to synthesize, and its effects on the endocannabinoid system may not fully reflect the effects of natural cannabinoids.
Orientations Futures
There are several future directions for research on Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone. One area of interest is its potential use in the treatment of chronic pain and other conditions. Further studies are needed to determine the optimal dosage and route of administration for Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone, as well as its long-term safety and efficacy. Another area of interest is the development of new synthetic cannabinoids with improved therapeutic properties. Finally, research is needed to better understand the mechanisms underlying Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone's effects on the endocannabinoid system, which could lead to the development of new drugs targeting this system.
Méthodes De Synthèse
Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone is synthesized through a multi-step process involving the reaction of cyclopropylmethyl magnesium bromide with 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde, followed by oxidation and purification steps. The synthesis of Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, making it a promising candidate for the treatment of a variety of conditions, including chronic pain, multiple sclerosis, and epilepsy. Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-12(8-1-2-8)9-3-4-10-11(7-9)15-6-5-14-10/h3-4,7-8H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCHTHBKZOMDQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252927.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252930.png)
![1-(2,4-dimethylbenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252931.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252932.png)
![3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252936.png)

![1-(2,4-dimethylbenzyl)-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252939.png)
![5-chloro-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252947.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252948.png)

![3-[2-(1-adamantyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252951.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252956.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252966.png)
![1-allyl-3-hydroxy-3-[2-(5-isopropyl-2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252977.png)